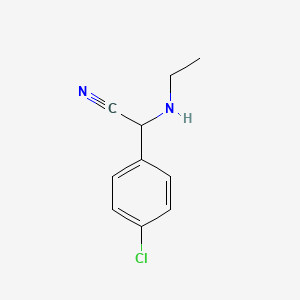

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile

Description

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile is a nitrile-containing organic compound featuring a 4-chlorophenyl group and an ethylamino substituent. Its molecular structure enables diverse applications, including roles as an intermediate in pharmaceutical synthesis or agrochemical development.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(ethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-2-13-10(7-12)8-3-5-9(11)6-4-8/h3-6,10,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGOCGJYDBEFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethylamine and a cyanide source. A common synthetic route might include:

Condensation Reaction: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.

Cyanation: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under acidic or basic conditions to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile would likely involve optimized reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile

- Structure : Substitution of the ethyl group with a methyl group reduces steric bulk.

- Impact: The methylamino derivative may exhibit lower lipophilicity (logP) compared to the ethylamino analog, influencing membrane permeability and metabolic stability.

- Source : Mentioned in , though detailed data is unavailable.

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride

- Structure: Benzylamino group replaces ethylamino, introducing an aromatic ring.

- The hydrochloride salt form (MW: 293.19 g/mol) increases water solubility versus the free base .

2-[(4-Chlorophenyl)amino]acetonitrile (CAS 24889-92-7)

- Structure: Amino group directly attached to the chlorophenyl ring (positional isomer).

- Impact : Altered electronic effects may reduce reactivity at the acetonitrile group. Molecular formula: C₈H₇ClN₂ (MW: 166.61 g/mol) .

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure: Additional amino and methyl substituents on the phenyl ring.

- Impact : Enhanced binding specificity due to steric and electronic modulation. Key properties: logP = 4.12, water solubility = 2.293 mg/L (25°C), used as an impurity in the anthelmintic drug closantel .

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile

- Structure: Piperazine replaces ethylamino, introducing a cyclic amine.

- Impact: Increased polarity improves solubility (MW: 235.72 g/mol). Potential applications in CNS-targeting pharmaceuticals due to piperazine’s pharmacophore role .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Key Applications |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile (Target) | C₁₀H₁₁ClN₂ | ~194.66 (estimated) | ~3.5* | ~5 (estimated) | Pharmaceutical intermediate |

| 2-(Methylamino) analog | C₉H₉ClN₂ | ~180.63 | ~3.0* | ~10 (estimated) | Research chemical |

| 2-(Benzylamino) hydrochloride | C₁₅H₁₄ClN₂·HCl | 293.19 | N/A | High (salt form) | Biochemical studies |

| 2-[(4-Chlorophenyl)amino]acetonitrile | C₈H₇ClN₂ | 166.61 | ~2.8 | ~50 | Synthetic intermediate |

| 4-Amino-2-chloro-5-methylphenyl analog | C₁₅H₁₂Cl₂N₂ | 291.18 | 4.12 | 2.293 | Anthelmintic impurity |

| Piperazin-1-yl analog | C₁₂H₁₄ClN₃ | 235.72 | ~2.5 | Moderate | CNS drug candidate |

*Estimated based on substituent contributions.

Biological Activity

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile, also known by its chemical structure and CAS number 1440535-80-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C11H14ClN

- Molecular Weight: 211.69 g/mol

Functional Groups:

- A chlorophenyl group which may influence its interaction with biological targets.

- An ethylamino group that can affect the compound's solubility and binding affinity.

Antimicrobial Properties

Research indicates that 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile exhibits significant antimicrobial activity. In a study focusing on various derivatives of chlorophenyl compounds, it was noted that modifications in the structure could enhance antibacterial efficacy against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl moiety is often associated with increased antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through various pathways. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell survival and replication .

Case Studies

- Study on Anticancer Mechanisms:

-

Antimicrobial Efficacy:

- A comparative study evaluated the antimicrobial effects of several related compounds, including 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile. The compound showed promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound can bind to active sites on enzymes involved in cellular metabolism and proliferation, leading to reduced activity and subsequent cell death.

- Receptor Modulation: It may interact with specific receptors in cancer cells, altering signaling pathways that control growth and survival.

- Membrane Disruption: The chlorophenyl group can integrate into lipid membranes, potentially disrupting membrane integrity and function .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.